molecular formula C13H21O4PS B14715719 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate CAS No. 7176-29-6

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate

Katalognummer: B14715719
CAS-Nummer: 7176-29-6
Molekulargewicht: 304.34 g/mol
InChI-Schlüssel: NYQLVKAGRRDCCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is an organic compound with the molecular formula C13H21O4PS. It is known for its unique chemical structure, which includes a methylsulfanyl group attached to a phenyl ring, and a dipropan-2-yl phosphate group. This compound is utilized in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate typically involves the reaction of 4-(Methylsulfanyl)phenol with dipropan-2-yl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the hydrolysis of the phosphate ester bond.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

    Hydrolysis: 4-(Methylsulfanyl)phenol and dipropan-2-yl phosphate.

Wissenschaftliche Forschungsanwendungen

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: In studies related to enzyme inhibition and protein phosphorylation.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylsulfanyl)phenol: Lacks the dipropan-2-yl phosphate group.

    Dipropan-2-yl phosphate: Lacks the methylsulfanylphenyl group.

    4-(Methylsulfonyl)phenyl dipropan-2-yl phosphate: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is unique due to the presence of both the methylsulfanyl group and the dipropan-2-yl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

7176-29-6

Molekularformel

C13H21O4PS

Molekulargewicht

304.34 g/mol

IUPAC-Name

(4-methylsulfanylphenyl) dipropan-2-yl phosphate

InChI

InChI=1S/C13H21O4PS/c1-10(2)15-18(14,16-11(3)4)17-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3

InChI-Schlüssel

NYQLVKAGRRDCCL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OP(=O)(OC1=CC=C(C=C1)SC)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.